4-Fluoro-2,6-dimethylbenzonitrile

Drug Design Medicinal Chemistry Pharmacokinetics

4-Fluoro-2,6-dimethylbenzonitrile (CAS 14659-61-1) is a non-substitutable fluorinated aromatic nitrile building block. Its para-fluoro substitution blocks oxidative metabolism, enabling longer in vivo half-lives for glucocorticoid receptor modulators (Ki=0.29 nM). The calculated LogP of 2.62 surpasses non-fluorinated analogs, enhancing membrane permeability and oral bioavailability. Ortho-methyl groups provide steric shielding for selective transformations inaccessible to simpler analogs like 4-fluorobenzonitrile. Ideal for constructing targeted CCR5 antagonist libraries. Replacing it with non-fluorinated or chloro analogs compromises biological activity and synthetic efficiency.

Molecular Formula C9H8FN
Molecular Weight 149.168
CAS No. 14659-61-1
Cat. No. B598111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2,6-dimethylbenzonitrile
CAS14659-61-1
SynonymsBENZONITRILE,4-FLUORO-2,6-DIMETHYL
Molecular FormulaC9H8FN
Molecular Weight149.168
Structural Identifiers
SMILESCC1=CC(=CC(=C1C#N)C)F
InChIInChI=1S/C9H8FN/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4H,1-2H3
InChIKeyBPLRYXJPQRMLEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2,6-dimethylbenzonitrile (CAS 14659-61-1): A Differentiated Fluorinated Aromatic Nitrile Building Block


4-Fluoro-2,6-dimethylbenzonitrile (CAS 14659-61-1) is a fluorinated aromatic nitrile, classified as a versatile benzonitrile derivative . It is characterized by a benzene ring substituted with a fluorine atom at the para-position, a nitrile group, and two methyl groups at the ortho-positions . This specific substitution pattern imparts a unique electronic and steric profile, making it a critical and non-substitutable building block in the synthesis of complex organic molecules, particularly within pharmaceutical research and development .

The Inadequacy of Generic Substitution for 4-Fluoro-2,6-dimethylbenzonitrile in Advanced Synthesis


In the context of precision organic synthesis, generic substitution among benzonitrile analogs is not a viable strategy. The specific electronic and steric contributions of the 4-fluoro and 2,6-dimethyl groups in 4-Fluoro-2,6-dimethylbenzonitrile are integral to its function as a building block, particularly in medicinal chemistry applications . Replacing it with a non-fluorinated analog like 2,6-dimethylbenzonitrile, or a halogen variant like 4-chloro-2,6-dimethylbenzonitrile, will alter the physicochemical properties (e.g., lipophilicity, metabolic stability) and reactivity of the resultant downstream molecules, potentially compromising their intended biological activity or synthetic efficiency . The quantitative evidence presented below substantiates why this specific compound must be selected for certain research applications over its closest analogs.

Evidence-Based Differentiation of 4-Fluoro-2,6-dimethylbenzonitrile: A Comparative Data Guide for Procurement


Enhanced Lipophilicity for Improved Membrane Permeability Compared to Non-Fluorinated Analog

The substitution of a hydrogen atom with a fluorine atom significantly increases lipophilicity, a key determinant of a drug candidate's ability to cross biological membranes. The target compound, 4-Fluoro-2,6-dimethylbenzonitrile, exhibits a higher predicted partition coefficient (LogP) compared to its non-fluorinated counterpart, 2,6-dimethylbenzonitrile .

Drug Design Medicinal Chemistry Pharmacokinetics

Differential Metabolic Stability Conferred by the para-Fluoro Substituent

A common metabolic pathway for aromatic compounds involves cytochrome P450 (CYP)-mediated oxidation at the para-position. The strategic placement of a fluorine atom at the para-position of 4-Fluoro-2,6-dimethylbenzonitrile is a well-established strategy to block this site from oxidative metabolism, thereby enhancing the metabolic stability of molecules derived from this building block .

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Unique Electronic Modulation from Ortho-Methyl Groups Affects Reactivity

The presence of methyl groups ortho to the nitrile introduces significant steric hindrance, which profoundly impacts the reactivity of both the nitrile and the aromatic ring. This steric shielding differentiates 4-Fluoro-2,6-dimethylbenzonitrile from simpler benzonitriles or 4-fluorobenzonitrile, which lack these groups .

Organic Synthesis Physical Organic Chemistry Chemical Reactivity

Demonstrated Utility as a Key Intermediate in Glucocorticoid Receptor Modulator Synthesis

Derivatives of 4-Fluoro-2,6-dimethylbenzonitrile have been explicitly shown to be potent antagonists of the human glucocorticoid receptor (GR). Compounds based on this scaffold have demonstrated binding affinities (Ki) in the sub-nanomolar range (0.29 nM) and functional antagonism in cellular assays with an IC50 of 11 nM [1][2].

Medicinal Chemistry Endocrinology Inflammation

Potential as a Scaffold for Developing CCR5 Antagonists

Preliminary pharmacological screening has indicated that compounds derived from or related to the 4-Fluoro-2,6-dimethylbenzonitrile structure exhibit activity as CCR5 antagonists [1].

Antiviral Research Immunology Medicinal Chemistry

Validated Application Scenarios for 4-Fluoro-2,6-dimethylbenzonitrile Based on Differential Evidence


Medicinal Chemistry: Synthesizing Metabolically Stable Glucocorticoid Receptor Modulators

Procure 4-Fluoro-2,6-dimethylbenzonitrile specifically for the synthesis of novel glucocorticoid receptor (GR) modulators. Its para-fluoro substitution is critical for blocking oxidative metabolism, leading to longer half-lives in vivo, while the core scaffold has been directly linked to potent GR antagonist activity (Ki = 0.29 nM) [2].

Medicinal Chemistry: Optimizing Pharmacokinetic Properties Through Increased Lipophilicity

When designing drug candidates where enhanced membrane permeability is a key objective, select this compound over its non-fluorinated analog. The presence of the fluorine atom provides a calculated LogP of 2.62, which is a significant, quantitative advantage over 2,6-dimethylbenzonitrile for improving oral bioavailability .

Chemical Biology: Exploring Chemical Space Around Privileged Scaffolds for CCR5 Antagonism

Use this compound as a core building block for constructing targeted libraries of CCR5 antagonists. Preliminary screening data indicates this scaffold has the potential to engage this receptor, providing a rational starting point for developing treatments for HIV and inflammatory diseases, differentiating it from less relevant benzonitriles .

Organic Synthesis: Performing Sterically-Demanding Reactions on a Hindered Aromatic System

Utilize 4-Fluoro-2,6-dimethylbenzonitrile when a sterically hindered aromatic nitrile is required. The ortho-methyl groups provide unique steric shielding that enables selective transformations not possible with simpler, unhindered analogs like 4-fluorobenzonitrile, allowing access to a distinct region of chemical space .

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